molecular formula C10H12ClNO B8573513 2-Chloro-6-(isopropylamino)benzaldehyde

2-Chloro-6-(isopropylamino)benzaldehyde

Cat. No.: B8573513
M. Wt: 197.66 g/mol
InChI Key: STDOOBBIEKZMKV-UHFFFAOYSA-N
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Description

2-Chloro-6-(isopropylamino)benzaldehyde is a substituted benzaldehyde derivative with the molecular formula C₁₀H₁₂ClNO. Its structure features a benzaldehyde backbone with a chlorine atom at the 2-position and an isopropylamino group (-NH-CH(CH₃)₂) at the 6-position (Figure 1). The aldehyde group at position 1 renders it reactive in nucleophilic additions and condensations, while the chloro and isopropylamino substituents modulate its electronic and steric properties. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, or ligands in coordination chemistry. Its solubility varies with polarity: it is sparingly soluble in water but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-chloro-6-(propan-2-ylamino)benzaldehyde

InChI

InChI=1S/C10H12ClNO/c1-7(2)12-10-5-3-4-9(11)8(10)6-13/h3-7,12H,1-2H3

InChI Key

STDOOBBIEKZMKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C(=CC=C1)Cl)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-6-(isopropylamino)benzaldehyde with three analogues: 2-chlorobenzaldehyde, 6-amino-2-chlorobenzaldehyde, and 2-hydroxy-6-isopropylaminobenzaldehyde. Key differences in substituent effects, reactivity, and applications are highlighted.

Table 1: Physicochemical Properties of Selected Benzaldehyde Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Key Functional Groups
This compound 197.66 85–87 (dec.) Moderate in DMF/DCM -CHO, -Cl, -NH-CH(CH₃)₂
2-Chlorobenzaldehyde 140.57 45–47 High in DCM/acetone -CHO, -Cl
6-Amino-2-chlorobenzaldehyde 155.58 120–122 Low in water; moderate in ethanol -CHO, -Cl, -NH₂
2-Hydroxy-6-isopropylaminobenzaldehyde 195.65 98–100 High in methanol/DMSO -CHO, -OH, -NH-CH(CH₃)₂

Key Findings:

Electronic Effects: The chlorine atom at position 2 in all compounds exerts an electron-withdrawing effect, enhancing the electrophilicity of the aldehyde group. However, the isopropylamino group in this compound donates electrons via resonance, partially counteracting the chlorine’s deactivation . This balance results in intermediate reactivity in Schiff base formation compared to 2-chlorobenzaldehyde (more reactive) and 6-amino-2-chlorobenzaldehyde (less reactive due to -NH₂’s stronger electron donation).

Steric Hindrance: The bulky isopropylamino group in this compound introduces steric hindrance, reducing its reactivity in sterically demanding reactions (e.g., nucleophilic aromatic substitution) compared to 2-chlorobenzaldehyde.

Biological Activity: Substituted benzaldehydes often exhibit antimicrobial or anticancer properties. Preliminary studies suggest that this compound shows moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL), outperforming 2-chlorobenzaldehyde (MIC > 128 µg/mL) due to enhanced membrane penetration from the isopropylamino group .

Synthetic Utility: this compound serves as a key intermediate in synthesizing heterocycles like quinazolines or imidazoles. In contrast, 6-amino-2-chlorobenzaldehyde is preferred for preparing fused pyridine derivatives due to its free -NH₂ group, which participates in cyclocondensation reactions .

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